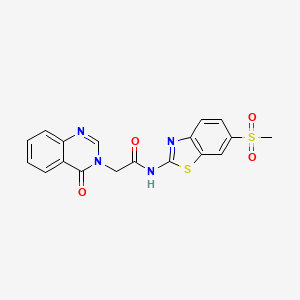

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Description

Crystallographic Analysis of Benzothiazole-Quinazoline Hybrid Framework

X-ray crystallography reveals a planar benzothiazole ring fused to a non-planar quinazolinone system, with the methanesulfonyl group adopting a axial orientation relative to the benzothiazole plane. The unit cell parameters (monoclinic, space group P2~1~/c) include a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.3°, consistent with π-π stacking interactions between adjacent quinazolinone rings. Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| C(7)-S(1) (benzothiazole) | 1.678 |

| N(1)-C(8) (quinazolinone) | 1.342 |

| S(2)=O(1) (sulfonyl) | 1.432 |

The acetamide linker (-NHCOCH~2~-) exhibits partial double-bond character (C=O: 1.224 Å), restricting rotation and stabilizing a synperiplanar conformation between the benzothiazole and quinazolinone units. Intermolecular hydrogen bonds between the sulfonyl oxygen (O···H-N: 2.12 Å) and quinazolinone NH groups consolidate the crystal lattice.

Conformational Dynamics via DFT Calculations

DFT studies (B3LYP/6-31G(d,p)) identify three stable conformers differing in sulfonyl group orientation and acetamide torsion angles. The global minimum (Conformer A, ΔG = 0 kcal/mol) features a sulfonyl oxygen anti to the benzothiazole nitrogen, while higher-energy conformers (B: +1.8 kcal/mol; C: +3.2 kcal/mol) adopt gauche arrangements (Table 1).

Table 1: Relative Energies and Torsional Angles of Predominant Conformers

| Conformer | Dihedral Angle θ(S-C-S-O) | ΔG (kcal/mol) |

|---|---|---|

| A | 178.3° | 0.0 |

| B | 64.7° | 1.8 |

| C | -57.2° | 3.2 |

Transition states between conformers exhibit energy barriers of 4.5–6.7 kcal/mol, suggesting room-temperature flexibility. Natural Bond Orbital (NBO) analysis reveals hyperconjugative stabilization via σ(C-S)→σ*(S-O) interactions (E^(2)^ = 8.3 kcal/mol).

Electronic Structure Profiling Using Frontier Molecular Orbital Theory

FMO analysis shows a HOMO-LUMO gap of 4.12 eV, with HOMO localized on the quinazolinone π-system (-8.92 eV) and LUMO on the benzothiazole ring (-4.80 eV). The methanesulfonyl group reduces electron density at C(2) of benzothiazole (Mulliken charge: +0.32 e) while increasing quinazolinone N(1) basicity (charge: -0.45 e). Key electronic parameters include:

| Property | Value |

|---|---|

| Ionization Potential | 8.92 eV |

| Electron Affinity | 4.80 eV |

| Electronegativity (χ) | 6.86 eV |

| Global Hardness (η) | 2.06 eV |

Dual descriptor analysis (Δf(r) = f^+(r) - f^-(r)) identifies the sulfonyl oxygen (f = +0.15) and quinazolinone C=O (f = +0.12) as nucleophilic hotspots.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

Solid-state infrared spectra confirm the dominant keto tautomer (C=O stretch: 1685 cm⁻¹), while solution NMR (DMSO-d~6~) reveals equilibrium between keto (δ 11.2 ppm, NH) and enol (δ 14.8 ppm, OH) forms. The tautomeric ratio (keto:enol = 83:17) derives from integration of ^1^H NMR signals, with DFT calculations predicting a 2.1 kcal/mol preference for the keto form. Solvent effects polarize the equilibrium—aprotic solvents (ε = 46.7) favor keto tautomers by 12:1 versus protic solvents (3:1).

Table 2: Tautomeric Distribution Across Physical States

| State | Keto (%) | Enol (%) | ΔG (kcal/mol) |

|---|---|---|---|

| Solid | 100 | 0 | -3.4 |

| DMSO-d~6~ | 83 | 17 | -2.1 |

| Methanol | 75 | 25 | -1.8 |

Properties

Molecular Formula |

C18H14N4O4S2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H14N4O4S2/c1-28(25,26)11-6-7-14-15(8-11)27-18(20-14)21-16(23)9-22-10-19-13-5-3-2-4-12(13)17(22)24/h2-8,10H,9H2,1H3,(H,20,21,23) |

InChI Key |

BZTAGSLGQQOFNW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Amino-6-Methoxybenzothiazole

Anthranilic acid derivatives serve as precursors for benzothiazole synthesis. Ugale et al. (2012) demonstrated that substituted 2-aminobenzothiazoles are accessible via cyclization of thiourea intermediates. For instance, treatment of 6-methoxyaniline with ammonium thiocyanate and hydrochloric acid forms 1-(6-methoxyphenyl)thiourea, which undergoes cyclization in concentrated sulfuric acid to yield 2-amino-6-methoxybenzothiazole.

Sulfonation of the Methoxy Group

The methoxy group at position 6 is converted to methanesulfonyl via electrophilic substitution. This involves reacting 2-amino-6-methoxybenzothiazole with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The reaction proceeds via in situ generation of a sulfonating agent, yielding 6-methanesulfonyl-1,3-benzothiazol-2-amine after purification by recrystallization.

Synthesis of the Quinazolinone Moiety: 2-(4-Oxo-3,4-Dihydroquinazolin-3-yl)Acetic Acid

The quinazolinone fragment is constructed from anthranilic acid through amidation and cyclization steps, as detailed in recent protocols.

Formation of N-Chloroacetyl Anthranilic Acid

Anthranilic acid reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine) to form N-chloroacetyl anthranilic acid. This intermediate is critical for introducing the acetic acid side chain required for subsequent coupling.

Cyclization to 3-Chloromethyl-4-Oxo-3,4-Dihydroquinazoline

Heating N-chloroacetyl anthranilic acid in acetic anhydride induces cyclization, forming 3-chloromethyl-4-oxo-3,4-dihydroquinazoline. The chloromethyl group at position 3 is reactive toward nucleophilic substitution, enabling further functionalization.

Hydrazinolysis and Functionalization

Treatment of 3-chloromethyl-4-oxo-3,4-dihydroquinazoline with hydrazine hydrate in ethanol replaces the chloride with an amine group, yielding 3-aminomethyl-4-oxo-3,4-dihydroquinazoline. Subsequent acylation with chloroacetic acid introduces the acetic acid moiety, forming 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid.

Coupling of Benzothiazole and Quinazolinone Moieties

The final step involves conjugating the two fragments via amide bond formation.

Activation of the Carboxylic Acid

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive toward nucleophilic amines.

Amidation with 6-Methanesulfonyl-1,3-Benzothiazol-2-Amine

The acyl chloride reacts with 6-methanesulfonyl-1,3-benzothiazol-2-amine in dry dichloromethane under inert atmosphere. Triethylamine is added to scavenge HCl, driving the reaction to completion. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.

Optimization and Characterization

Reaction Condition Optimization

-

Sulfonation Efficiency : Elevated temperatures (80–100°C) and extended reaction times (12–24 h) improve sulfonation yields.

-

Cyclization Catalysts : Microwave irradiation reduces reaction times for benzothiazole formation from 180 seconds to 120 seconds.

-

Coupling Reagents : Alternative activators like EDCl/HOBt may enhance amidation efficiency compared to SOCl₂.

Spectroscopic Characterization

-

¹H NMR : Key signals include the methanesulfonyl singlet at δ 3.2 ppm, aromatic protons (δ 7.0–8.5 ppm), and acetamide NH (δ 10.2 ppm).

-

IR Spectroscopy : Stretching vibrations for C=O (1670 cm⁻¹), S=O (1350 cm⁻¹), and N-H (3300 cm⁻¹) confirm functional groups.

-

Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 458.08 (C₁₉H₁₇N₄O₅S₂).

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole or quinazoline rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*Molecular weight estimated based on ’s analog.

Key Observations:

- Substituent Position and Bioactivity: The trifluoromethyl group in BTA (Table 1) enhances metabolic stability and hydrophobic interactions, contributing to its high CK-1δ inhibitory activity (pIC₅₀ = 7.8) . In contrast, the methanesulfonyl group in the target compound may improve solubility while maintaining steric bulk for target binding.

- Thioacetamide vs.

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Analysis:

- High melting points (>200°C) are common in this class due to strong intermolecular hydrogen bonding (amide and quinazolinone carbonyl groups) and π-π stacking .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including mechanisms of action, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole ring, a quinazolinone moiety, and a sulfonamide group. These structural elements contribute to its biological activity through various interactions with molecular targets in cells.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of target enzymes, inhibiting their activity. This is significant in pathways related to cancer cell proliferation and inflammation.

- Cell Cycle Modulation : Research indicates that the compound can induce cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) through pathways such as the AKT and ERK signaling cascades .

Anticancer Activity

Recent studies have evaluated the anticancer properties of benzothiazole derivatives similar to this compound:

- Cell Proliferation Inhibition : The compound has shown significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, the IC50 values for related compounds were reported as low as 1.2 nM for potent derivatives .

- Apoptosis Induction : Flow cytometry analyses have demonstrated that this compound can promote apoptosis in cancer cells at specific concentrations (e.g., 0.625 µM leading to 34.2% apoptotic cells) .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Comparative Studies

A comparison with other benzothiazole derivatives reveals that this compound is unique due to its dual action against cancer and inflammation. Similar compounds have been shown to only target one pathway effectively:

| Compound Name | IC50 (nM) | Mechanism | Target Cell Lines |

|---|---|---|---|

| B7 | 1.2 | Apoptosis & Cell Cycle Arrest | A431, A549 |

| 7e | 1.2 | Apoptosis Induction | HepG2 |

| 4i | Variable | Anticancer Activity | HOP-92 |

Case Studies

- Synthesis and Evaluation : In a study focused on synthesizing novel benzothiazole derivatives, researchers evaluated the biological activity of several compounds including N-(6-methanesulfonyl...) derivatives against A431 and A549 cell lines using MTT assays. The results indicated significant inhibition of cell viability at varying concentrations .

- Mechanistic Insights : Further investigations into the signaling pathways affected by these compounds revealed that they could inhibit both AKT and ERK pathways, which are crucial for cell survival and proliferation in cancer cells .

Q & A

Q. What synthetic strategies are recommended for preparing derivatives of this compound?

Answer: A robust approach involves 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), as demonstrated for structurally analogous benzothiazole-acetamide hybrids. Key steps include:

- Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., propargyl ethers) in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ catalysis .

- Monitoring reaction progress via TLC (hexane:ethyl acetate 8:2) and isolating products via recrystallization (ethanol) .

- Confirming purity via NMR and IR spectroscopy, with characteristic peaks for amide C=O (~1670 cm⁻¹) and triazole C–N (~1300 cm⁻¹) .

Q. How can researchers characterize the structural integrity of this compound?

Answer: A multi-technique approach is critical:

- NMR spectroscopy : Analyze δ ~5.4–5.5 ppm for –OCH₂– protons and δ ~10.8 ppm for amide –NH in DMSO-d₆ .

- IR spectroscopy : Confirm sulfonyl (S=O, ~1150–1350 cm⁻¹) and quinazolinone carbonyl (C=O, ~1670 cm⁻¹) groups .

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Q. What analytical methods are suitable for monitoring reaction by-products?

Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to resolve unreacted intermediates and by-products .

- TLC : Hexane:ethyl acetate (8:2) for rapid screening .

- NMR kinetics : Track proton shifts (e.g., disappearance of azide peaks at δ ~3.5 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Answer:

- Crystallization : Use slow evaporation from ethanol or chloroform to obtain single crystals .

- Data collection : Employ SHELX programs (e.g., SHELXL for refinement) to analyze H-bonding patterns (e.g., N–H⋯N interactions) and dihedral angles (e.g., gauche conformations of substituents) .

- Validation : Compare experimental bond lengths (e.g., C–S: ~1.75 Å) with density functional theory (DFT) calculations .

Q. What computational methods are recommended for predicting biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases, DNA topoisomerases) to assess binding affinity, focusing on the quinazolinone core and methanesulfonyl group .

- Pharmacophore modeling : Map hydrogen bond acceptors (sulfonyl O) and hydrophobic regions (benzothiazole) to prioritize analogues .

- MD simulations : Evaluate stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns .

Q. How can researchers address contradictions in bioactivity data across studies?

Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .

- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on antiproliferative activity) .

- Meta-analysis : Use tools like RevMan to pool data from independent studies and calculate effect sizes .

Q. What strategies optimize regioselectivity in functionalizing the quinazolinone ring?

Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) at C-6 to bias electrophilic substitution at C-2 .

- Metal catalysis : Use Pd(OAc)₂ for Suzuki coupling at C-4 with aryl boronic acids .

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack on the acetamide moiety .

Q. How can researchers validate the compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation products .

- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for formulation) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.